molecular formula C14H19BrN4OS B11030013 C14H19BrN4OS

C14H19BrN4OS

Cat. No.: B11030013
M. Wt: 371.30 g/mol
InChI Key: KOQZNJCDEXYEPO-UHFFFAOYSA-N
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Description

The compound C14H19BrN4OS is a brominated heterocyclic organic molecule containing nitrogen, oxygen, and sulfur. For instance, brominated hydrazonoesters (e.g., C14H19BrN2O4) exhibit antiplasmodial activity and isomerism, which may parallel the reactivity of this compound . The sulfur atom in the target compound likely enhances its polarity and binding affinity compared to oxygen analogs, while the bromine substituent contributes to steric and electronic effects.

Properties

Molecular Formula

C14H19BrN4OS

Molecular Weight

371.30 g/mol

IUPAC Name

2-bromo-5-propan-2-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H19BrN4OS/c1-7(2)12-11(17-14(15)21-12)13(20)16-6-10-8(3)18-19(5)9(10)4/h7H,6H2,1-5H3,(H,16,20)

InChI Key

KOQZNJCDEXYEPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2=C(SC(=N2)Br)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C14H19BrN4OS typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a brominated aromatic compound with a nitrogen-containing heterocycle, followed by the introduction of sulfur and oxygen functionalities. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.

Chemical Reactions Analysis

Types of Reactions

C14H19BrN4OS: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives. These products can have different properties and applications depending on the specific functional groups introduced.

Scientific Research Applications

C14H19BrN4OS: has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, is studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: In industrial applications, is used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of C14H19BrN4OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the associated biological pathway. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

C14H19BrN2O4 ()

  • Structural Features: Contains a glycolohydrazonoester backbone with E/Z isomerism. Molecular weight: 359.22 g/mol (vs. ~403.3 g/mol for C14H19BrN4OS). Purity: 46% in recrystallized form; melting point: 152.4°C (ethyl acetate/hexane).
  • Key Differences :
    • Lacks sulfur and two nitrogen atoms present in C14H19BrN4OS.
    • Higher oxygen content may reduce lipophilicity compared to the sulfur-containing target compound.

C6H5BBrClO2 ()

  • Structural Features: Boron-containing aromatic compound with bromine and chlorine substituents. Molecular weight: 235.27 g/mol; logP (XLOGP3): 2.15 (indicating moderate lipophilicity).
  • Key Differences: Presence of boron and chlorine alters reactivity compared to the purely organic this compound.

C4F7N (C4-FN, )

  • Structural Features :
    • Fluorinated nitrile used in high-voltage equipment.
    • CAS 42532-60-5; polar CN group with strong electronegativity due to fluorine substituents.
  • Key Differences: Fluorine atoms confer thermal stability and inertness, unlike the reactive bromine and sulfur in this compound.

Data Table: Comparative Analysis

Property C14H19BrN4OS (Target) C14H19BrN2O4 C6H5BBrClO2 C4F7N
Molecular Weight ~403.3 g/mol 359.22 g/mol 235.27 g/mol 159.05 g/mol
Key Elements Br, N, S, O Br, N, O B, Br, Cl, O F, C, N
Polarity (LogP) Estimated >2.5 (due to S and Br) Not reported 2.15 (XLOGP3) Not applicable (gas/liquid)
Applications Hypothesized pharmaceutical use Antiplasmodial activity Synthetic intermediate High-voltage insulation
Isomerism Possible (unconfirmed) E/Z isomers confirmed None None

Research Findings and Implications

  • Reactivity : The sulfur atom in C14H19BrN4OS may facilitate nucleophilic substitutions or metal coordination, unlike the oxygen-dominated C14H19BrN2O4 .
  • Stability : Fluorinated compounds like C4F7N are chemically inert, whereas brominated compounds may undergo photodegradation or hydrolysis .

Biological Activity

The compound with the molecular formula C14H19BrN4OS is a halogenated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that illustrate its applications in various fields.

  • Molecular Formula : this compound
  • Molecular Weight : 360.3 g/mol
  • IUPAC Name : 2-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-5-amine
  • Structural Features : The compound contains a bromine atom, nitrogen heterocycles, and a furan moiety, which are significant for its biological interactions.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances lipophilicity, which may improve membrane permeability and facilitate interactions with cellular components.

Target Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for cell function.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess antimicrobial properties against a range of pathogens. For instance, studies have shown that halogenated compounds can disrupt bacterial cell membranes or inhibit bacterial growth by targeting ribosomal functions.

Pathogen TypeActivity ObservedMinimum Inhibitory Concentration (MIC)
Gram-positive bacteriaEffective25-50 µg/mL
Gram-negative bacteriaModerate50-100 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary findings suggest low toxicity towards human lymphocytes, indicating potential for therapeutic use without significant adverse effects.

Case Studies

  • Antibacterial Activity Against Vibrio cholerae
    • A study investigated the antibacterial effects of this compound derivatives against Vibrio cholerae. Results showed significant inhibition at concentrations around 30 µg/mL, suggesting potential for development into a therapeutic agent for cholera treatment .
  • Antifungal Properties
    • Another case study explored the antifungal activity of a related compound against Candida albicans. The compound demonstrated effective growth inhibition with an MIC of 20 µg/mL, highlighting its potential as an antifungal agent .
  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at concentrations above 50 µg/mL. Mechanistic studies suggested that this effect is mediated through the activation of caspase pathways .

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